molecular formula C7H4BF5O2 B13679494 2,5-Difluoro-4-(trifluoromethyl)phenylboronic Acid

2,5-Difluoro-4-(trifluoromethyl)phenylboronic Acid

Cat. No.: B13679494
M. Wt: 225.91 g/mol
InChI Key: YFWHFLMNOKSLRH-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BF4O2. It is a derivative of phenylboronic acid, characterized by the presence of two fluorine atoms and a trifluoromethyl group on the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,5-difluoro-4-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison: 2,5-Difluoro-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which enhance its reactivity and stability in cross-coupling reactions. Compared to similar compounds, it offers improved performance in terms of yield and selectivity in Suzuki-Miyaura coupling reactions .

Properties

Molecular Formula

C7H4BF5O2

Molecular Weight

225.91 g/mol

IUPAC Name

[2,5-difluoro-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H4BF5O2/c9-5-2-4(8(14)15)6(10)1-3(5)7(11,12)13/h1-2,14-15H

InChI Key

YFWHFLMNOKSLRH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1F)C(F)(F)F)F)(O)O

Origin of Product

United States

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